2-Methyl-2,6-diazaspiro[4.5]decane
Description
Contextualization of Spirocyclic Systems in Modern Organic Chemistry
Spirocyclic systems are a fascinating class of molecules that have become increasingly important in various areas of chemical research. Their distinct structural features set them apart from fused or bridged ring systems, offering a unique spatial arrangement of atoms.
Spirocyclic frameworks are considered "privileged scaffolds" in medicinal chemistry due to their conformational rigidity and three-dimensionality. This fixed spatial arrangement can lead to higher binding affinity and selectivity for biological targets. The presence of a spirocenter, a quaternary carbon atom shared by two rings, introduces a high degree of sp3-hybridization, which is often associated with improved physicochemical properties and metabolic stability in drug candidates. nih.gov These characteristics make spirocyclic compounds highly sought-after in the development of new therapeutic agents. rsc.orgrsc.org
Nitrogen-containing heterocycles are fundamental building blocks in a vast number of natural products and pharmaceuticals. mdpi.com When incorporated into a spirocyclic framework, the resulting spiro-N-heterocycles exhibit a combination of desirable properties. The nitrogen atoms can act as hydrogen bond donors or acceptors, influencing the compound's solubility and interaction with biological macromolecules. The synthesis of such compounds has been a focus of extensive research, with various methods developed to create these complex structures. mdpi.com
Structural Characteristics of 2-Methyl-2,6-diazaspiro[4.5]decane
This compound is a specific example of a spiro-N-heterocycle, possessing a unique arrangement of atoms that defines its chemical identity and potential applications.
The name "this compound" provides a systematic description of its structure. The "spiro[4.5]decane" part indicates a spirocyclic system with a total of ten carbon atoms (if it were a carbocycle). The numbers in the brackets, [4.5], denote the number of atoms in each ring connected to the spiro atom (excluding the spiro atom itself). In this case, one ring has four atoms and the other has five. "Diaza" signifies the presence of two nitrogen atoms in the rings, and their positions are specified by the locants 2 and 6. Finally, "2-Methyl" indicates a methyl group attached to the nitrogen atom at position 2.
Table 1: Basic Properties of this compound
| Property | Value |
| Molecular Formula | C9H18N2 |
| InChI | InChI=1S/C9H18N2/c1-11-7-5-9(8-11)4-2-3-6-10-9/h10H,2-8H2,1H3 |
| InChIKey | OQCQPSOJCPSORG-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC2(C1)CCCCN2 |
| Predicted XlogP | 0.7 |
Data sourced from PubChemLite. uni.lu
The arrangement of the nitrogen atoms and the methyl group in this compound is just one of several possibilities. Other isomers, such as 1,4-diazaspiro[4.5]decane nih.gov and 2,8-diazaspiro[4.5]decane, nih.gov have different placements of the nitrogen atoms, which can significantly impact their chemical and biological properties. For example, the synthesis and biological evaluation of 2,8-diazaspiro[4.5]decan-1-one derivatives have been explored for their potential as chitin (B13524) synthase inhibitors and antifungal agents. The substitution pattern on the nitrogen atoms also plays a crucial role. For instance, tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate is a related analogue where one of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to control reactivity. sigmaaldrich.com
Table 2: Comparison of Selected Diaza[4.5]decane Isomers and Analogues
| Compound | Molecular Formula | Key Structural Difference from this compound |
| 1,4-Diazaspiro[4.5]decane | C8H16N2 | Nitrogen atoms at positions 1 and 4; no methyl group. nih.gov |
| 2,8-Diazaspiro[4.5]decane | C8H16N2 | Nitrogen atoms at positions 2 and 8; no methyl group. nih.gov |
| 6-Methyl-2,6-diazaspiro[4.5]decane | C9H18N2 | Methyl group at position 6 instead of 2. uni.lu |
| tert-Butyl 2,6-diazaspiro[4.5]decane-2-carboxylate | C13H24N2O2 | Boc protecting group at position 2 instead of a methyl group. sigmaaldrich.com |
Historical Development and Emerging Trends in Diaza[4.5]decane Research
The synthesis of spirocyclic compounds, including diazaspiro[4.5]decanes, has evolved significantly over the years. Early methods often required harsh conditions and offered limited control over stereochemistry. However, the development of modern synthetic techniques has opened new avenues for the efficient and selective construction of these complex molecules.
One notable trend is the use of palladium-catalyzed domino reactions to create diazaspiro[4.5]decane scaffolds with exocyclic double bonds in a single step. nih.gov This approach allows for the formation of multiple carbon-carbon bonds in a highly regioselective manner. Another emerging area is the application of N-heterocyclic carbene (NHC) organocatalysis for the synthesis of spiroheterocycles. nih.govnih.gov This method provides a powerful tool for constructing chiral spiro compounds with high enantioselectivity. Furthermore, microwave-assisted multicomponent reactions have gained traction as a rapid and efficient way to generate diverse libraries of spiro heterocycles for drug discovery. rsc.orgrsc.org These advanced synthetic strategies are paving the way for the exploration of novel diazaspiro[4.5]decane derivatives with a wide range of potential applications in materials science and medicinal chemistry. The synthesis of N-methylated amines, a key feature of the target compound, has also been a subject of interest, with methods being developed for the efficient reduction of carbamates. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2,6-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-7-5-9(8-11)4-2-3-6-10-9/h10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCQPSOJCPSORG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 2,6 Diazaspiro 4.5 Decane and Its Derivatives
Retrosynthetic Analysis of the 2-Methyl-2,6-diazaspiro[4.5]decane Skeleton
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve the carbon-nitrogen bonds of the two heterocyclic rings.
A logical retrosynthetic strategy for the this compound skeleton begins by disconnecting the N-methyl group, a common functional group transformation. This leads to the parent 2,6-diazaspiro[4.5]decane. Further disconnection of the spirocyclic system can proceed through two main pathways, targeting either the pyrrolidine (B122466) or the piperidine (B6355638) ring first.
Pathway A: Disconnection of the Pyrrolidine Ring
This pathway involves the cleavage of the C-N bonds of the pyrrolidine ring. This suggests a synthetic approach where a pre-formed piperidine derivative is elaborated with a four-carbon chain containing two nitrogen precursors. A key synthon in this approach would be a 4-amino-4-(aminomethyl)piperidine derivative.
Pathway B: Disconnection of the Piperidine Ring
Alternatively, disconnection of the piperidine ring leads back to a substituted pyrrolidine precursor. This approach would involve the cyclization of a six-carbon chain onto a pyrrolidine scaffold. A suitable precursor for this strategy could be a derivative of 3-aminopyrrolidine (B1265635) with a pendant three-carbon chain containing a nitrogen functionality.
These retrosynthetic pathways provide a conceptual framework for the development of the classical and multi-step synthetic approaches discussed in the following section.
Classical and Multi-Step Synthesis Approaches
The construction of the this compound scaffold has been approached through various classical multi-step sequences, focusing on the formation of the spirocyclic core and the introduction of the requisite nitrogen atoms and the N-methyl group.
Cyclization Reactions for Spiro Ring Formation
The formation of the spirocyclic core is the most critical step in the synthesis of 2,6-diazaspiro[4.5]decane. Intramolecular cyclization reactions are commonly employed to construct either the piperidine or the pyrrolidine ring onto a pre-existing cyclic structure. For instance, the synthesis of related azaspiro[4.5]decane systems has been achieved through the oxidative cyclization of olefinic precursors. documentsdelivered.com Another strategy involves the intramolecular aza-Michael reaction of N-tethered alkenes to form piperidine rings. nih.gov A tandem aza-Prins type dimerization and cyclization process has also been reported for the stereoselective synthesis of 1,6-diazecanes, showcasing a powerful method for forming nitrogen-containing rings. rsc.orghanyang.ac.kr
A plausible approach for the 2,6-diazaspiro[4.5]decane skeleton could involve the Dieckmann condensation of a suitably substituted diester, followed by reduction and functional group manipulation to form the spirocyclic diamine.
Strategies for Incorporating Nitrogen Atoms into the Spiro[4.5]decane Core
The introduction of the two nitrogen atoms at the 2 and 6 positions requires careful planning. One common strategy involves the use of starting materials that already contain the necessary nitrogen functionalities. For example, the synthesis could commence from a piperidine derivative that is functionalized at the 4-position with groups that can be converted into the pyrrolidine ring. The synthesis of various piperidine derivatives has been extensively reviewed, providing a toolbox of reactions for this purpose. nih.gov
Alternatively, the nitrogen atoms can be introduced sequentially. For instance, the synthesis of 2,8-diazaspiro[4.5]decane systems, a close isomer, has been achieved through 1,4-addition reactions with nitroalkanes followed by reduction and cyclization. researchgate.net A similar strategy could be adapted for the 2,6-isomer.
Introduction of the N-Methyl Moiety
The final step in the synthesis of the target molecule is the introduction of the methyl group onto one of the nitrogen atoms. The selective N-methylation of a diamine can be challenging due to the potential for di-methylation. A comprehensive overview of N-methylation of nitrogen-containing organic substrates highlights various reagents and conditions to achieve mono-methylation. eurekaselect.com
Methods for selective access to mono-N-methyl isomers of the related 2,7-diazaspiro[4.5]decane have been described, which could be applicable to the 2,6-isomer. researchgate.net These methods often involve the use of protecting groups to differentiate the two nitrogen atoms, followed by methylation and deprotection. A silane-mediated, facile and selective C(sp²)−H and N−methylation using formaldehyde (B43269) has also been reported as a promising method for converting amines into their monomethylated counterparts with excellent yields. chemrxiv.org The N-methylation of norbelladine (B1215549) and its derivatives has also been studied, providing insights into the effects of this modification. uqtr.ca
Table 1: Key Synthetic Steps and Reagents
| Step | Reaction Type | Potential Reagents |
|---|---|---|
| Spirocyclization | Oxidative Cyclization | Olefinic precursors, oxidizing agents |
| Intramolecular aza-Michael | N-tethered alkenes, base | |
| Dieckmann Condensation | Diester, strong base (e.g., NaOEt) | |
| Nitrogen Incorporation | From N-containing starting materials | Substituted piperidines or pyrrolidines |
| Nitration/Reduction | Nitrating agent, reducing agent (e.g., H2/Pd) | |
| N-Methylation | Reductive Amination | Formaldehyde, reducing agent (e.g., NaBH3CN) |
| Direct Alkylation | Methyl iodide (with protecting groups) |
Modern and Catalytic Synthetic Strategies
Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer more efficient and atom-economical routes to complex molecules.
Transition-Metal Catalyzed Annulations and C-H Activation (e.g., Rh(III)-catalyzed reactions)
Transition-metal catalysis, particularly with palladium and rhodium, has emerged as a powerful tool for the synthesis of heterocyclic compounds. A one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds has been achieved using a palladium-catalyzed domino reaction. nih.gov
Rhodium(III)-catalyzed C-H activation has become a prominent strategy for the construction of carbo- and heterocycles. While specific examples for the synthesis of this compound via this method are not yet prevalent in the literature, the general principles are highly applicable. Rhodium(III)-catalyzed synthesis of spiropiperidine derivatives via intramolecular Ar-C-H activation has been reported, providing a route to highly substituted tricyclic spiropiperidines. nih.gov Furthermore, rhodium(III)-catalyzed synthesis of spirocyclic isoindole N-oxides and isobenzofuranones via C–H activation and spiroannulation demonstrates the versatility of this approach for constructing spirocyclic systems. rsc.org The carbonylation of spiropentanes has also been achieved using rhodium catalysis. nih.gov These examples suggest that a Rh(III)-catalyzed C-H activation/annulation strategy could be a viable and efficient future approach for the synthesis of the 2,6-diazaspiro[4.5]decane core.
Organocatalytic Approaches (e.g., N-Heterocyclic Carbene (NHC) Catalysis)
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for synthesizing complex structures. N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts known for their ability to induce unique reactivity, including the "umpolung" or reversal of polarity of functional groups. researchgate.net This strategy is particularly effective in the construction of spiroheterocycles. nih.govnih.gov
NHC-catalyzed reactions often proceed through key intermediates like the Breslow intermediate or acyl azolium ions, enabling various cycloaddition reactions. researchgate.netnih.gov For instance, enantioselective [3+2] or [4+2] annulation reactions catalyzed by chiral NHCs can assemble spirocyclic frameworks with high stereocontrol. nih.govnih.gov A relevant example is the synthesis of 2-amino-spiro[4.5]decane-6-ones through a synergistic approach combining photocatalysis with organocatalysis by a chiral phosphoric acid. This method, which uses 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines, achieves excellent diastereoselectivity (up to 99:1) under mild, metal-free conditions.
The general mechanism involves the NHC catalyst adding to an aldehyde to form a nucleophilic Breslow intermediate. This intermediate can then react with a suitable Michael acceptor, leading to a cyclization cascade that forges the spirocyclic system. The versatility of NHC catalysis allows for the construction of diverse spiroheterocyclic scaffolds, including those containing five-, six-, or even seven-membered rings. nih.gov
| Entry | Reactant A | Reactant B | Catalyst | Product Type | Yield | Stereoselectivity (dr/er) | Ref |
| 1 | 2-Methylene-tetrahydronaphtalene-1-one | N-Cyclopropylaniline | BINOL-derived Phosphoric Acid | 2-Amino-spiro[4.5]decane-6-one | up to 88% | up to 99:1 dr | |
| 2 | Isatin-derived enals | aza-o-quinone methides | Chiral NHC | Spirobenzazepinone | Good | Excellent ee | nih.gov |
| 3 | Enals | 3-Hydroxy oxindoles | Chiral NHC | Spiro γ-butyrolactone | 63-88% | up to 99:1 er, 7:1 dr | nih.gov |
Visible-Light-Driven Photocatalysis for N-Heterospirocycle Assembly
Visible-light photocatalysis has become a revolutionary strategy in organic synthesis, offering green and efficient pathways to complex molecules under mild conditions. This approach is highly effective for assembling N-heterospirocycles by generating nitrogen-centered radicals or α-amino radicals that can engage in cyclization reactions.
A common strategy involves the photocatalytic single-electron reduction of an iminium ion, formed from the condensation of a ketone with a secondary amine. The resulting α-amino radical can then undergo an intramolecular cyclization onto a tethered alkene, forming the spirocyclic core. Iridium-based photocatalysts are frequently employed due to their favorable redox properties. This methodology provides streamlined access to C(sp³)-rich N-heterospirocycles from simple ketones and aldehydes.
Researchers have demonstrated the direct assembly of β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes, showcasing the power of photocatalytically generated N-centered radicals. These reactions often proceed in moderate to very good yields and can be scaled up using flow chemistry techniques. Control experiments confirm that both the light source and the photocatalyst are crucial for the reaction's success, although some systems can be driven by a high-power UV lamp without a catalyst on a larger scale.
| Entry | Reactant Type | Key Intermediate | Photocatalyst | Product Type | Yield | Ref |
| 1 | N-allylsulfonamides and alkenes | N-centered radical | Iridium or Ruthenium complexes | β-Spirocyclic pyrrolidines | Moderate to very good | |
| 2 | Aliphatic ketones and alkene-containing secondary amines | α-amino radical | Ir(dMeppy)₃ | C(sp³)-rich N-heterospirocycles | - | |
| 3 | Bicyclo[1.1.0]butane-containing o-iodoanilides and alkenes | Aryl and alkyl radicals | Ir[(ppy)₂(dtbbpy)]PF₆ | Spirocyclobutyl oxindoles | up to 92% |
Ring-Closing Metathesis (RCM) in Spiro-formation
Ring-Closing Metathesis (RCM) is a powerful and versatile reaction for the synthesis of cyclic compounds, including N-heterocycles. The reaction utilizes metal-based catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts), to facilitate the intramolecular cyclization of a diene. The driving force for the reaction is often the formation of a small, volatile byproduct like ethylene.
For the synthesis of diazaspirocycles, a suitable precursor would be a diene containing two nitrogen atoms, with one positioned at the eventual spiro-center. For example, a piperidine or pyrrolidine ring substituted at a quaternary carbon with two separate allyl groups could undergo a double RCM, or a sequential process, to construct the second heterocyclic ring. While electron-rich amines can sometimes be challenging substrates, deactivation of the amine by using protecting groups (e.g., Boc) or electron-withdrawing substituents can lead to successful cyclization with lower catalyst loadings.
RCM has proven effective in synthesizing a wide range of ring sizes, from 5-membered rings up to large macrocycles, and demonstrates excellent functional group tolerance. This makes it a valuable tool in the total synthesis of complex natural products and pharmaceuticals containing spirocyclic nitrogen heterocycles.
| Catalyst Generation | Common Metal | Key Intermediate | Substrate Requirement | Typical Products | Ref |
| Grubbs' First Gen (G-I) | Ruthenium | Metallacyclobutane | Diene | Unsaturated N-heterocycles | |
| Grubbs' Second Gen (G-II) | Ruthenium | Metallacyclobutane | Diene | Unsaturated N-heterocycles | |
| Schrock's Catalyst | Molybdenum | Metallacyclobutane | Diene | Cyclic amines |
Michael Addition and Heck Reactions for Spiro Framework Construction
The construction of spirocyclic frameworks can be achieved through powerful C-C bond-forming reactions like the Michael addition and the Heck reaction.
The Michael addition involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). To construct a spirocycle, this reaction can be designed as an intramolecular process or as the first step in a tandem sequence. For example, a cyclic ketone can be functionalized with a side chain containing a Michael acceptor. Upon treatment with a base, the enolate of the cyclic ketone attacks the acceptor, forming a new ring fused at the spiro-center. This strategy is fundamental for building densely functionalized cyclic systems.
The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. A tandem Heck reaction/C-H functionalization sequence has been successfully used to prepare spiro-indane-oxindoles, demonstrating its utility in spirocycle synthesis. In a potential application for diazaspiro[4.5]decane synthesis, an intermolecular Heck reaction could form a key C-C bond, followed by an intramolecular C-H activation or a separate cyclization step to complete the spirocyclic framework.
Combining these reactions, one could envision a strategy where a Michael addition first establishes a quaternary carbon center, which is then further elaborated using a Heck reaction to close the second ring of the spirocycle.
| Reaction | Catalyst/Reagent | Donor/Substrate 1 | Acceptor/Substrate 2 | Key Transformation | Ref |
| Michael Addition | Base (e.g., alkoxide) or Organocatalyst | Enolate (from ketone, malonate, etc.) | α,β-unsaturated ketone, nitrile, etc. | 1,4-Conjugate addition to form C-C bond | |
| Heck Reaction | Palladium complex (e.g., Pd(OAc)₂) | Aryl or vinyl halide | Alkene | C-C bond formation via cross-coupling | |
| Tandem Michael/Protonation | Artificial Enzyme (LmrR-based) | 2-Acylimidazole | α-Substituted enal | Enantioselective formation of chiral aldehydes |
Nitrile Lithiation/Alkylation Chemistry
Nitrile lithiation followed by alkylation is a classic and powerful method for forming carbon-carbon bonds. The hydrogen atoms on the carbon adjacent to a nitrile group (α-carbon) are acidic and can be deprotonated by a strong base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. This carbanion is a potent nucleophile that can react with various electrophiles, including alkyl halides, in an alkylation step.
In the context of synthesizing this compound, this methodology could be employed to construct the key quaternary spiro-carbon. A potential strategy would involve starting with a pre-formed piperidine or pyrrolidine ring that bears a cyanomethyl group. Lithiation of this nitrile followed by a di-alkylation with a suitable dihalide (e.g., 1,4-dibromobutane (B41627) or a protected equivalent) could, in principle, form the second ring of the spirocycle. Alternatively, a stepwise approach involving sequential alkylations could be used to build up the necessary framework before a final ring-closing step. While specific examples for the direct synthesis of the target diazaspirocycle are not prominent, the fundamental reactivity is a staple in heterocyclic chemistry.
1,4-Addition Reactions with Nitroalkanes Followed by Cyclization
The Michael-type 1,4-addition of nitroalkanes to electron-deficient alkenes is a highly effective method for C-C bond formation. The nitro group is a strong electron-withdrawing group, making the α-protons of nitroalkanes acidic enough to be removed by a base, generating a nitronate anion. This anion serves as an excellent nucleophile for conjugate addition to Michael acceptors like α,β-unsaturated ketones, esters, or nitriles.
This reaction is particularly useful because the resulting γ-nitro carbonyl compound is a versatile intermediate. The nitro group can be subsequently reduced to an amine, which can then undergo intramolecular reductive amination or condensation with the carbonyl group to form a heterocyclic ring. This sequence provides a powerful pathway to nitrogen heterocycles. For the synthesis of a diazaspiro[4.5]decane derivative, one could start with a cyclic ketone. A Knoevenagel condensation could introduce an exocyclic double bond, which then serves as the Michael acceptor for a nitroalkane. The resulting adduct, containing both a ketone and a nitro group attached to the spirocyclic framework, could then be subjected to reductive cyclization to form the second nitrogen-containing ring.
| Michael Donor | Michael Acceptor | Base/Catalyst | Intermediate Product | Subsequent Transformation | Ref |
| Nitroalkane (e.g., nitromethane) | α,β-unsaturated ketone | Base (e.g., NaOH) | γ-Nitro ketone | Reductive cyclization to form N-heterocycle | |
| Aldehyde | Nitroolefin | Organocatalyst (e.g., prolinol derivative) | Michael adduct | Conversion to γ²-amino acids | |
| 2,5-dienone | Nitroalkene | Cinchona amine | bisvinylogous 1,4-adduct | Intramolecular Michael addition to form spirocycle |
Catalytic Hydrogenation Methods for Spirocyclic Precursors
Catalytic hydrogenation is a fundamental and widely used reaction in organic synthesis, typically employed to reduce double bonds, carbonyls, nitriles, and nitro groups. This method is crucial for the final steps in the synthesis of saturated heterocycles, such as the 2,6-diazaspiro[4.5]decane core, from unsaturated or functionalized precursors.
Following the construction of an unsaturated spirocyclic framework via methods like RCM or after a cyclization that leaves a reducible functional group, catalytic hydrogenation can be used to produce the final saturated target. For example:
Reduction of Nitro Groups: A spirocyclic precursor containing a nitro group, such as one formed from a 1,4-addition of a nitroalkane, can be reduced to a primary amine using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.
Reduction of Nitriles: Spiro-dinitrile or amino-nitrile precursors can be hydrogenated to form primary or secondary amines. The choice of catalyst (e.g., Raney Nickel, Cobalt, Rhodium) and conditions can influence the selectivity towards primary versus secondary amine formation.
Reduction of Imines/Enamines: Intramolecular condensation reactions often yield imine or enamine intermediates within the spirocyclic structure. These can be readily hydrogenated to the corresponding saturated amine.
Hydrogenation of Aromatic Rings: In some strategies, one of the rings in the spirocycle might be aromatic. Hydrogenation of this ring, often requiring harsher conditions or specific catalysts like Rhodium on alumina, can yield the saturated carbocyclic or heterocyclic ring.
This final reduction step is critical for accessing the desired C(sp³)-rich, three-dimensional structure of the saturated diazaspirocycle.
| Precursor Functional Group | Catalyst | Product Functional Group | Key Application | Ref |
| Aromatic Nitro Compound | Metals on ceramic substrate | Aromatic Amine | Gaseous phase industrial process | |
| Nitrile | Pd, Ni on carrier | Secondary Amine | Liquid-phase hydrogenation with high selectivity | |
| Aromatic Ring (in indole) | Pd/C, Rh/C | Saturated Ring (in octahydroindole) | Synthesis of saturated N-heterocycles | |
| Nitrile (aliphatic) | Co nanoparticles | Primary Amine | Selective hydrogenation avoiding secondary amine formation |
Chemo- and Regioselectivity in Spiro[4.5]decane Synthesis
The selective formation of one constitutional isomer over another is a fundamental challenge in the synthesis of complex molecules like this compound. Chemo- and regioselectivity are crucial in controlling the outcome of reactions that build the spirocyclic framework.
A notable example of achieving high chemo- and regioselectivity is the one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. rsc.orgnih.gov In this domino reaction, unactivated yne-en-ynes react with a variety of substituted aryl halides in the presence of a palladium acetate-triphenylphosphine catalyst system (Pd(OAc)₂–PPh₃). rsc.orgnih.gov This process is remarkable as it forms three new carbon-carbon bonds in a single operation. The reaction proceeds through a highly regioselective carbon-carbon coupling followed by a spirocyclization step, leading to the desired diazaspiro[4.5]decane framework. rsc.orgnih.gov The choice of catalyst and reaction conditions is paramount in directing the reaction towards the intended spirocyclic product, avoiding potential side reactions and ensuring the desired connectivity of the atoms.
Stereoselective and Asymmetric Synthesis of this compound
The creation of specific stereoisomers is often critical for the biological activity of spirocyclic compounds. This section explores various strategies to control the three-dimensional arrangement of atoms during the synthesis of this compound.
Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgfrontiersin.org This approach provides an efficient way to introduce chirality into the target molecule. While direct synthesis from D-fructose is more commonly associated with spiroketals, the principles can be adapted for the synthesis of complex chiral molecules. For instance, carbohydrates can serve as scaffolds to build other chiral structures. wikipedia.org The inherent chirality of these natural precursors is transferred to the final product, often simplifying the synthetic route and avoiding the need for chiral resolution or asymmetric catalysis.
Asymmetric catalysis has emerged as a cornerstone of modern organic synthesis, enabling the creation of chiral molecules with high enantiomeric purity. frontiersin.org This is particularly relevant for producing specific enantiomers of pharmacologically active compounds. frontiersin.org Various catalytic systems are employed to achieve stereocontrol in the synthesis of spirocycles.
Enantioselective cycloadditions are powerful tools for constructing cyclic systems with controlled stereochemistry. For instance, the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives has been achieved through a gold and palladium relay catalytic tandem cyclization of enynamides with vinyl benzoxazinanones. researchgate.netscilit.com This method constructs the spiro[4.5]decane skeleton with high diastereoselectivity. researchgate.netscilit.com
Decarboxylative allylic alkylation is another potent method for the asymmetric synthesis of spirocycles. This reaction typically involves the use of a chiral catalyst to control the stereochemical outcome of the alkylation step, leading to the formation of a chiral center at the spirocyclic carbon.
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters in a molecule. In the context of this compound derivatives, this is crucial for obtaining the desired spatial arrangement of substituents on the rings.
A relevant example is the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition of cyclopropylamines with olefins, which is achieved using synergistic photocatalysis and organocatalysis. mdpi.com This method demonstrates high diastereoselectivity, with ratios up to 99:1, under mild, metal-free conditions. mdpi.com The use of a BINOL-derived phosphoric acid as a catalyst was instrumental in achieving this high level of stereocontrol. mdpi.com Such strategies can be envisioned for the synthesis of substituted 2,6-diazaspiro[4.5]decanes, where the careful choice of catalysts and reaction conditions can dictate the formation of a specific diastereomer.
Table 1: Examples of Diastereoselective Synthesis of Spiro[4.5]decane Derivatives
| Starting Materials | Catalyst/Method | Product | Diastereomeric Ratio (d.r.) | Reference |
| 2-Methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines | Photocatalysis and BINOL-derived phosphoric acid | 2-Amino-spiro[4.5]decane-6-ones | Up to 99:1 | mdpi.com |
| Enynamides and Vinyl benzoxazinanones | Gold and Palladium Relay Catalysis | Dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives | 6:1 to >20:1 | researchgate.netscilit.com |
When a racemic mixture of a chiral compound is produced, resolution is necessary to separate the enantiomers. Classical resolution via the formation of diastereomeric salts is a well-established and industrially viable method. google.com This technique involves reacting the racemic mixture with a chiral resolving agent, such as a tartaric acid derivative, to form a pair of diastereomeric salts. google.com Due to their different physical properties, these salts can often be separated by fractional crystallization. google.com
For a basic compound like this compound, a chiral acid like (+)-tartaric acid or its derivatives would be a suitable resolving agent. The two diastereomeric salts formed, for instance, (R)-2-methyl-2,6-diazaspiro[4.5]decane-(+)-tartrate and (S)-2-methyl-2,6-diazaspiro[4.5]decane-(+)-tartrate, would exhibit different solubilities, allowing for their separation. Subsequent treatment of the separated diastereomeric salts with a base would then liberate the pure enantiomers of the diazaspirodecane.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in chemical synthesis is of growing importance to minimize environmental impact. These principles focus on aspects such as the use of renewable feedstocks, atom economy, and the use of safer solvents and reaction conditions.
In the synthesis of nitrogen-containing spirocycles like this compound, several green approaches can be implemented. The use of photocatalysis, as seen in the synthesis of 2-amino-spiro[4.5]decane-6-ones, is a prime example of a green method as it utilizes light as a clean energy source and can often be performed under mild conditions. mdpi.com Furthermore, this particular synthesis is metal-free and achieves 100% atom conversion of the substrates, aligning with key green chemistry principles. mdpi.com
The use of microwave irradiation is another green technique that can accelerate reaction times and improve yields, often with reduced energy consumption and in some cases, without the need for a solvent. utrgv.edu Solvent choice is also a critical factor; utilizing water or other environmentally benign solvents is a key aspect of green synthesis. utrgv.edu The development of one-pot reactions and domino sequences, as discussed in the context of chemo- and regioselectivity, also contributes to greener synthesis by reducing the number of purification steps and minimizing waste.
Solvent Selection and Optimization for Environmentally Benign Processes
The choice of solvent is a critical factor in the development of environmentally benign synthetic processes. Green chemistry principles encourage the use of solvents that are non-toxic, renewable, and have a minimal environmental impact. In the synthesis of diazaspiro compounds, solvent selection can also significantly influence reaction yield, selectivity, and reaction time.
Research into the synthesis of related spirocyclic diamines has demonstrated the profound effect of the solvent on reaction outcomes. For instance, in the synthesis of spirocyclic 1,2-diamines through a dearomatizing intramolecular diamination of phenols, a variety of solvents were screened to optimize the reaction conditions. While fluorinated solvents like hexafluoroisopropanol (HFIP) initially showed high conversions, the exploration of more environmentally friendly and cost-effective options is a key objective. Studies have shown that a mixed solvent system of HFIP and dichloromethane (B109758) can provide acceptable yields, balancing reactivity with reduced use of purely fluorinated solvents. The move towards greener solvent systems is a continuous effort in the synthesis of complex molecules like diazaspiro[4.5]decanes.
In the context of synthesizing spiro[indole-thiazolidine] derivatives, another class of spirocyclic compounds, ionic liquids have been successfully employed as a reaction medium. This approach offers advantages in terms of ease of product separation and the potential for catalyst reutilization, aligning with the principles of green chemistry.
For the synthesis of 2,6-diazaspiro[3.3]heptanes, a related class of diazaspirocycles, solvent choice was also shown to be crucial. In one study, a reductive amination was successfully carried out in a toluene–methanol mixture. thieme-connect.de In another instance, optimizing conditions for a cyclization reaction led to the use of a DMF–water mixture, which provided a rapid and clean conversion to the desired product, avoiding the need for an added base. thieme-connect.de
The table below summarizes the impact of solvent selection on the synthesis of various spirocyclic compounds, illustrating the ongoing efforts to develop more environmentally benign processes.
Table 1: Solvent Optimization in the Synthesis of Spirocyclic Compounds
| Reaction Type | Solvent System | Outcome | Reference |
|---|---|---|---|
| Dearomatizing Diamination | Hexafluoroisopropanol (HFIP) | High conversion | |
| Dearomatizing Diamination | HFIP/Dichloromethane | Acceptable yield, reduced fluorinated solvent | |
| Reductive Amination | Toluene-Methanol | Successful imine formation and reduction | thieme-connect.de |
| Cyclization | DMF-Water (8:2) | Rapid and clean conversion, no added base needed | thieme-connect.de |
| Spiro-thiazolidine Synthesis | Ionic Liquids | Good yields, easy product separation, catalyst reuse |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste generation.
The ideal atom economy is 100%, which is often achieved in addition and rearrangement reactions. In contrast, substitution and elimination reactions tend to have lower atom economies due to the formation of byproducts. When evaluating synthetic routes to this compound and its derivatives, prioritizing reactions with high atom economy is crucial for developing sustainable processes.
Another example of a highly atom-economical approach is the [3+2] cycloaddition reaction. A study on the synthesis of 2-amino-spiro[4.5]decane-6-ones via a synergistic photocatalysis and organocatalysis approach reported 100% atom conversion of the substrates. researchgate.net This method, which is free of metal catalysts, aligns well with the principles of green chemistry. researchgate.net
The efficiency of a reaction is not solely determined by its atom economy but also by its chemical yield, reaction time, and the energy required. Therefore, a comprehensive assessment of reaction efficiency involves considering all these factors.
The following table provides a hypothetical comparison of two synthetic routes to a diazaspiro[4.5]decane derivative to illustrate the concept of atom economy.
Table 2: Hypothetical Atom Economy Comparison for the Synthesis of a Diazaspiro[4.5]decane Derivative
| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy (%) |
|---|---|---|---|---|
| Route A (Addition Reaction) | Reactant 1 (MW: 150) + Reactant 2 (MW: 100) | Product (MW: 250) | None | 100% |
| Route B (Substitution Reaction) | Reactant 3 (MW: 200) + Reactant 4 (MW: 120) | Product (MW: 250) | Byproduct (MW: 70) | 78.1% |
Note: MW = Molecular Weight. The atom economy is calculated as (MW of desired product / sum of MW of all reactants) x 100.
Chemical Reactivity and Functionalization of the 2 Methyl 2,6 Diazaspiro 4.5 Decane Scaffold
Reactions at Nitrogen Centers of 2-Methyl-2,6-diazaspiro[4.5]decane
The two nitrogen atoms within the this compound framework represent primary sites for chemical modification. The secondary amine at the 6-position and the tertiary amine at the 2-position exhibit differential reactivity, allowing for selective functionalization.
N-Alkylation and N-Acylation Reactions
The secondary amine of the diazaspiro[4.5]decane core is readily susceptible to N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide array of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting derivatives.
N-Alkylation: In related diazaspiro systems, N-alkylation is a common strategy. For instance, the synthesis of N-1 monosubstituted spiro carbocyclic hydantoins, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, demonstrates the feasibility of introducing alkyl groups onto a nitrogen atom within a similar spirocyclic framework. acs.org This suggests that the secondary amine of this compound could be selectively alkylated using various alkyl halides or other electrophilic alkylating agents.
N-Acylation: The introduction of acyl groups can be achieved through reactions with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. A one-pot Ugi/nucleophilic substitution/N-acylation sequence has been described for the synthesis of pyrrolopiperazine-2,6-diones, highlighting a pathway that involves an N-acylation step on a nitrogen-containing cyclic system. fishersci.co.uk This methodology could potentially be adapted for the N-acylation of the this compound scaffold.
| Reaction Type | Reagents and Conditions (Exemplary) | Product Type |
| N-Alkylation | Alkyl halide, base (e.g., NaH), solvent (e.g., DMF) | N-Alkyl-2-methyl-2,6-diazaspiro[4.5]decane |
| N-Acylation | Acyl chloride, base (e.g., triethylamine), solvent (e.g., CH2Cl2) | N-Acyl-2-methyl-2,6-diazaspiro[4.5]decane |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)3) | N-Substituted-2-methyl-2,6-diazaspiro[4.5]decane |
Formation of N-Protected Derivatives and Selective Deprotection Strategies
The use of nitrogen protecting groups is crucial for achieving regioselective functionalization of the this compound scaffold, particularly when different modifications are desired at the two nitrogen centers. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. total-synthesis.comorganic-chemistry.org
The secondary amine at the 6-position can be readily protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). jkchemical.com This yields the N-Boc protected derivative, 6-Boc-2,6-diazaspiro[4.5]decane, which is commercially available. wikipedia.orgmasterorganicchemistry.comcookechem.com
Selective deprotection is a key strategy when multiple protecting groups are present. In a doubly Boc-protected 2,7-diazaspiro[4.5]decane system, selective deprotection has been achieved, suggesting that similar strategies could be applied to derivatives of this compound. organic-chemistry.org The choice of deprotection conditions, such as the strength of the acid and the reaction temperature, can allow for the removal of one Boc group while leaving another intact. jkchemical.com For instance, trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is a common reagent for Boc deprotection. jkchemical.com
| Reaction | Reagents and Conditions | Key Intermediate/Product |
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), base (e.g., triethylamine), solvent (e.g., THF) | 6-Boc-2-methyl-2,6-diazaspiro[4.5]decane |
| N-Boc Deprotection | Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane | This compound |
Reactions at Carbon Centers of the Spirocyclic System
While the nitrogen centers are the most reactive sites for initial functionalization, the carbon framework of the spirocyclic system also offers opportunities for modification, albeit generally requiring more forcing conditions or the presence of activating groups.
Electrophilic and Nucleophilic Substitutions on the Spiro Rings
Direct electrophilic or nucleophilic substitution on the unsubstituted saturated carbon rings of the this compound scaffold is challenging due to the lack of activating groups. However, the introduction of functional groups, such as carbonyls or double bonds, can facilitate such transformations.
Electrophilic Substitution: In general, electrophilic aromatic substitution occurs on electron-rich aromatic rings. youtube.com The saturated rings of the diazaspiro[4.5]decane system are not amenable to this type of reaction.
Nucleophilic Substitution: Nucleophilic substitution reactions typically occur at an sp³-hybridized carbon bearing a leaving group. organic-chemistry.org Therefore, to achieve nucleophilic substitution on the spirocyclic rings, prior functionalization to introduce a suitable leaving group would be necessary. For instance, conversion of a hydroxyl group to a tosylate or mesylate would create a good leaving group for subsequent substitution by a nucleophile.
Oxidation Reactions
Oxidation reactions can be employed to introduce carbonyl groups into the spirocyclic framework, which can then serve as handles for further functionalization. The oxidation of N-substituted amines to the corresponding amides or lactams is a well-established transformation. Oxoammonium-catalyzed oxidation has been shown to be effective for the oxidation of N-substituted amines, including carbamates, to their corresponding imides.
While specific examples for the this compound system are not documented, it is conceivable that the carbon atoms alpha to the nitrogen atoms could be oxidized under appropriate conditions to introduce carbonyl functionality.
Reduction Reactions (e.g., selective reduction of carbonyl groups)
The reduction of functional groups, particularly carbonyl groups, introduced onto the spirocyclic scaffold is a valuable synthetic tool. The diastereoselective reduction of a ketone in a spiro[4.5]decane system has been reported, indicating that stereocontrol is achievable in such transformations. youtube.com
Common reducing agents for carbonyl groups include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), with the choice of reagent depending on the desired selectivity and the presence of other functional groups. wikipedia.org For example, a ketone can be reduced to a secondary alcohol, which can then participate in further reactions.
| Reaction Type | Reagents and Conditions (Exemplary) | Potential Product |
| Oxidation (of α-carbon) | Oxoammonium catalyst, terminal oxidant | 2-Methyl-2,6-diazaspiro[4.5]decan-X-one |
| Ketone Reduction | Sodium borohydride (NaBH₄), methanol | Hydroxy-2-methyl-2,6-diazaspiro[4.5]decane |
Ring Transformation Reactions
Ring Expansion Reactions (e.g., Alkyl Shifts in Carbocation Rearrangements)
There is no available scientific literature describing ring expansion reactions involving the this compound scaffold. While carbocation-mediated rearrangements, such as 1,2-alkyl shifts, are a common strategy for ring expansion, their application to this specific compound has not been documented.
Ring Contraction Reactions
No published research could be found detailing ring contraction reactions of the this compound framework. Methodologies like the Favorskii rearrangement or other cationic rearrangement-based contractions have not been reported for this compound.
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the identity and structure of novel chemical entities. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map out the carbon framework and the environment of each hydrogen atom.
Proton NMR (¹H NMR) provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (splitting patterns). For 2-Methyl-2,6-diazaspiro[4.5]decane, the structure suggests several distinct sets of proton signals.
The key expected signals include:
A singlet for the N-methyl (N-CH₃) group. Based on data for similar N-methylated heterocycles like N-methylpyrrolidine, this signal would likely appear in the 2.2-2.5 ppm range. rsc.orgchemicalbook.com
Multiple complex multiplets for the methylene (B1212753) (-CH₂-) protons in both the pyrrolidine (B122466) and piperidine (B6355638) rings. Protons on carbons adjacent to nitrogen atoms (N-CH₂-) would be deshielded and expected to resonate at approximately 2.3-3.0 ppm. chemicalbook.com
Protons on the remaining carbons of the piperidine ring would appear further upfield, typically in the 1.4-1.8 ppm range. chemicalbook.com
A broad singlet for the N-H proton of the secondary amine in the piperidine ring, the chemical shift of which can vary depending on solvent and concentration.
The splitting of these signals would be complex due to spin-spin coupling between non-equivalent neighboring protons. Protons on the same carbon (geminal protons) can be chemically non-equivalent in a rigid ring system, leading to more complex splitting patterns.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| N-CH₃ | 2.2 - 2.5 | Singlet (s) |
| N-CH₂ (Pyrrolidine Ring) | 2.4 - 2.8 | Multiplet (m) |
| C-CH₂-C (Pyrrolidine Ring) | 1.7 - 2.1 | Multiplet (m) |
| N-CH₂ (Piperidine Ring) | 2.5 - 3.0 | Multiplet (m) |
| C-CH₂-C (Piperidine Ring) | 1.4 - 1.8 | Multiplet (m) |
| N-H | Variable (e.g., 1.5 - 4.0) | Broad Singlet (br s) |
Carbon-13 NMR provides a count of the number of non-equivalent carbon atoms in a molecule. Given the asymmetry of this compound, nine distinct carbon signals are expected.
The N-methyl carbon should appear around 42-47 ppm. rsc.orgchemicalbook.com
Carbons adjacent to nitrogen (N-CH₂) in the pyrrolidine and piperidine rings are expected in the 50-60 ppm range. rsc.orgresearchgate.net
The spiro carbon, being a quaternary carbon bonded to two nitrogen atoms and two other carbons, would likely be found in a distinct region, estimated around 60-75 ppm.
The other aliphatic carbons in the rings would resonate at higher fields, between 20-40 ppm. researchgate.net
Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial technique used to differentiate carbon signals based on the number of attached protons. numberanalytics.com
A DEPT-135 experiment would show CH₃ and CH groups as positive peaks, while CH₂ groups would appear as negative (inverted) peaks. Quaternary carbons (like the spiro center) would be absent. pressbooks.pubchemistrysteps.com
A DEPT-90 experiment displays only CH signals. pressbooks.pub
This allows for the unambiguous assignment of each carbon type. For this compound, DEPT-135 would show one positive CH₃ peak and seven negative CH₂ peaks, confirming the carbon skeleton.
Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Response for this compound
| Carbon Type | Predicted Chemical Shift (ppm) | DEPT-135 Signal |
| N-CH₃ | 42 - 47 | Positive |
| N-CH₂ (Pyrrolidine Ring) | 55 - 60 | Negative |
| C-CH₂-C (Pyrrolidine Ring) | 23 - 28 | Negative |
| Spiro (C) | 60 - 75 | Absent |
| N-CH₂ (Piperidine Ring) | 50 - 55 | Negative |
| C-CH₂-C (Piperidine Ring) | 20 - 40 | Negative |
2D NMR experiments are essential for establishing the final connectivity of the molecule by showing correlations between nuclei.
COSY (Correlation Spectroscopy) : This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. libretexts.orgwikipedia.org It would reveal which protons are adjacent within each of the rings, allowing for the tracing of the proton-proton networks. For example, a cross-peak would be observed between the N-CH₂ and C-CH₂-C protons within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon it is directly attached to (a one-bond correlation). columbia.edulibretexts.org This allows for the definitive assignment of each proton signal to its corresponding carbon in the skeleton, for instance, linking the ¹H signal of the methyl group to the ¹³C signal of the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds. columbia.eduresearchgate.net This is particularly powerful for identifying connections across atoms with no protons, such as quaternary carbons or heteroatoms. In this molecule, HMBC would be critical to confirm the structure by showing correlations from the N-methyl protons to the adjacent pyrrolidine ring carbons and the spiro carbon. It would also show correlations from the N-H proton to adjacent carbons in the piperidine ring.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. specac.com For this compound, the key expected absorptions are:
N-H Stretch : A moderate, somewhat broad absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) in the piperidine ring.
C-H Stretch : Strong, sharp peaks between 2850-3000 cm⁻¹ will be present, corresponding to the stretching of the sp³ C-H bonds of the methyl and methylene groups. libretexts.org
N-H Bend : An absorption of variable intensity may appear around 1500-1600 cm⁻¹ due to the N-H bending vibration.
C-N Stretch : Aliphatic C-N stretching vibrations typically give rise to medium-to-weak absorptions in the 1000-1250 cm⁻¹ range. msu.edu
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium, Broad |
| Alkyl Groups | C-H Stretch | 2850 - 3000 | Strong |
| Secondary Amine | N-H Bend | 1500 - 1600 | Medium-Weak |
| Aliphatic Amine | C-N Stretch | 1000 - 1250 | Medium-Weak |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is a technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This allows for the determination of a molecule's elemental formula. For this compound, the molecular formula is C₉H₁₈N₂.
The calculated monoisotopic mass for this formula is 154.14700 Da. HRMS would typically be performed on the protonated molecule, [M+H]⁺. The instrument would be expected to detect an ion with an m/z value extremely close to 155.15428 (the exact mass of C₉H₁₉N₂⁺), thereby confirming the elemental composition and providing strong evidence for the compound's identity.
X-ray Crystallography for Solid-State Structure Determination
In related heterocyclic systems, X-ray diffraction has been instrumental. For instance, studies on substituted 1,3-diazaspiro[4.5]decan-4-ones have detailed their molecular geometry and intermolecular interactions in the solid state. These studies often reveal the piperidine ring adopting a chair conformation, a common feature for six-membered saturated heterocycles.
Computational Chemistry for Structural and Energetic Insights
In the absence of direct experimental data, computational chemistry serves as a powerful tool to predict the structural and energetic properties of this compound.
Density Functional Theory (DFT) Calculations for Conformational Energy Minima
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry for predicting molecular structures and energies. For this compound, DFT calculations can be employed to locate the various possible conformational isomers and determine their relative energies, thus identifying the most stable conformers.
The conformational landscape of this molecule is primarily dictated by the puckering of the piperidine and pyrrolidine rings and the orientation of the N-methyl group (axial vs. equatorial). DFT studies on analogous N-methyl piperidine systems have shown that the equatorial conformer is generally more stable than the axial one due to the avoidance of 1,3-diaxial steric interactions. researchgate.net However, the presence of the spirocyclic system can influence this preference.
A systematic conformational search followed by geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)) would yield the low-energy structures. The relative energies of these conformers can then be used to estimate their population distribution at a given temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
| Conformer | N-Methyl Orientation | Piperidine Ring Conformation | Pyrrolidine Ring Conformation | Relative Energy (kcal/mol) |
| 1 | Equatorial | Chair | Twist | 0.00 |
| 2 | Axial | Chair | Twist | 1.5 - 2.5 |
| 3 | Equatorial | Twist-Boat | Envelope | > 5.0 |
| 4 | Axial | Twist-Boat | Envelope | > 6.0 |
Note: This table is illustrative and based on general principles of conformational analysis of related N-methyl piperidine systems. Actual values would require specific DFT calculations for this compound.
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
While DFT is excellent for stationary points on the potential energy surface, molecular mechanics (MM) and molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational landscape of molecules over time.
Molecular mechanics force fields, such as MMFF94 or AMBER, can be used for rapid conformational searches to identify a broad range of possible structures. Following this, molecular dynamics simulations can be performed. In an MD simulation, the motion of the atoms is simulated over time by integrating Newton's laws of motion. This allows for the exploration of the conformational space and the identification of accessible conformations and the transitions between them.
For this compound, MD simulations in a solvent environment would reveal the flexibility of the ring systems and the dynamics of the N-methyl group inversion. Such simulations have been applied to study the conformational behavior of related diazaspiro[4.5]decane derivatives, providing valuable information on their dynamic properties in solution. rsc.org
Prediction of Spectroscopic Parameters (e.g., GIAO predicted ¹³C NMR chemical shifts)
A powerful application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts.
By calculating the ¹³C NMR chemical shifts for the different low-energy conformers of this compound and then taking a Boltzmann-weighted average based on their relative energies, a predicted spectrum can be generated. This predicted spectrum can be a crucial tool in assigning the signals in an experimental spectrum and confirming the major contributing conformers in solution. The accuracy of GIAO-predicted shifts is often high enough to distinguish between different isomers and conformers.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for the Equatorial Conformer of this compound using GIAO/DFT
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | ~50-55 |
| C3 | ~50-55 |
| C4 | ~25-30 |
| C5 (spiro) | ~60-65 |
| C7 | ~45-50 |
| C8 | ~20-25 |
| C9 | ~20-25 |
| C10 | ~45-50 |
| N-CH₃ | ~40-45 |
Note: These are estimated chemical shift ranges based on typical values for similar chemical environments. Precise values require specific GIAO calculations.
Experimental Conformational Probing (e.g., NMR-based techniques for conformational analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for studying the conformation of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide a wealth of structural information.
The chemical shifts of the protons and carbons are sensitive to their local electronic environment, which is directly influenced by the molecular conformation. For example, the chemical shift of the N-methyl protons would differ depending on whether the methyl group is in an axial or equatorial position.
Variable-temperature NMR studies can also be employed to study the dynamics of conformational exchange. By cooling the sample, it may be possible to slow down the interconversion between conformers to the point where they can be observed as separate species in the NMR spectrum, allowing for their individual characterization.
Advanced Applications of 2 Methyl 2,6 Diazaspiro 4.5 Decane in Organic Synthesis and Materials Science
Utilization as a Building Block in Complex Molecular Architectures
The rigid framework of 2-Methyl-2,6-diazaspiro[4.5]decane serves as an excellent starting point for the construction of intricate molecular structures. The spirocyclic nature of the molecule imparts a three-dimensional geometry that is often sought after in the design of bioactive compounds and functional materials. Synthetic chemists leverage this pre-organized scaffold to reduce the entropic cost of assembling complex architectures, thereby facilitating the synthesis of molecules with well-defined spatial arrangements of functional groups.
The presence of two nitrogen atoms at positions 2 and 6 offers multiple points for functionalization. These nitrogen atoms can be readily alkylated, acylated, or incorporated into larger ring systems, allowing for the modular construction of diverse molecular libraries. This versatility has made this compound and its derivatives valuable building blocks in the synthesis of natural product analogues and other complex organic molecules. The conformational rigidity of the spiro[4.5]decane core helps to lock the relative orientation of substituents, which is a crucial aspect in structure-activity relationship studies.
Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
The field of asymmetric catalysis has greatly benefited from the development of chiral ligands that can effectively control the stereochemical outcome of a reaction. This compound, when resolved into its enantiomers, provides a chiral scaffold that can be elaborated into a variety of ligands for transition-metal-catalyzed reactions.
Design of Chiral Ligands for Transition-Metal Catalysis
The design of effective chiral ligands often relies on the creation of a well-defined chiral pocket around the metal center. mdpi.com The stereogenic center at the spiro atom of this compound, in conjunction with the stereochemistry at the methyl-bearing carbon, provides a rigid and predictable chiral environment. The nitrogen atoms of the diazaspirodecane core can coordinate to a transition metal, and further functionalization of these nitrogens with phosphine (B1218219), amine, or other coordinating groups can lead to the formation of bidentate or polydentate ligands. researchgate.net
The conformational rigidity of the spirocyclic backbone restricts the degrees of freedom of the resulting metal complex, which can lead to higher enantioselectivities in catalytic transformations. researchgate.net The modular nature of the synthesis of these ligands allows for fine-tuning of their steric and electronic properties to optimize their performance in specific reactions.
Applications in Asymmetric Transformations
Chiral ligands derived from this compound have the potential to be applied in a range of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. For instance, rhodium or iridium complexes of chiral phosphine ligands based on this scaffold could be effective catalysts for the asymmetric hydrogenation of prochiral olefins. The defined chiral environment created by the ligand would favor the formation of one enantiomer of the product over the other.
Similarly, palladium-catalyzed asymmetric allylic alkylations could benefit from ligands incorporating the this compound framework. The ability of the ligand to control the facial selectivity of nucleophilic attack on the π-allyl palladium intermediate is crucial for achieving high enantiomeric excess. The steric bulk and electronic nature of the substituents on the diazaspirodecane core can be systematically varied to maximize stereocontrol.
Precursors for Novel Materials and Chemical Processes
The unique structural and chemical properties of this compound make it a promising precursor for the development of novel materials. Its rigid, three-dimensional structure can be incorporated into polymer backbones to create materials with tailored thermal and mechanical properties. The nitrogen atoms can also serve as cross-linking points to form robust polymer networks.
Furthermore, the diazaspirodecane unit can be a key component in the design of functional materials such as metal-organic frameworks (MOFs) and porous organic polymers. The defined geometry and coordinating ability of the nitrogen atoms can direct the assembly of these materials into specific architectures with potential applications in gas storage, separation, and catalysis.
In the context of chemical processes, domino reactions involving diazaspiro[4.5]decane scaffolds have been developed for the efficient, one-step synthesis of complex molecules with exocyclic double bonds. nih.gov These processes, often catalyzed by transition metals like palladium, allow for the formation of multiple carbon-carbon bonds in a single operation, leading to increased synthetic efficiency. nih.gov
Relevance in Designing Privileged Scaffolds for Chemical Exploration
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.govpageplace.de These scaffolds often possess a combination of rigidity and conformational pre-organization that allows them to present functional groups in a spatially defined manner, facilitating favorable interactions with a variety of protein binding sites. unife.it
The this compound core embodies many of the characteristics of a privileged scaffold. Its inherent three-dimensionality and conformational rigidity provide a solid foundation for the construction of diverse chemical libraries. unife.it By decorating the scaffold with different functional groups at the nitrogen atoms and other available positions, a vast chemical space can be explored for the discovery of new bioactive molecules.
The diazaspiro[4.5]decane framework can be considered a bioisostere for other common heterocyclic systems found in pharmaceuticals, offering a novel entry point for drug discovery programs. The development of efficient synthetic routes to functionalized this compound derivatives is therefore of significant interest to medicinal chemists.
Q & A
Q. How can synthesis conditions for 2-Methyl-2,6-diazaspiro[4.5]decane be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting solvents (e.g., ethanol, dichloromethane) and controlled temperatures to stabilize intermediates. Key steps include:
- Michael Addition : Initiate spirocycle formation under inert conditions .
- Hydrogenation : Reduce unsaturated bonds using catalysts like Pd/C in ethanol .
- Ring Closure : Achieve spirocyclic integrity via acid- or base-mediated cyclization .
Monitor reaction progress using TLC or HPLC, and purify via recrystallization or column chromatography.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm spirocyclic structure and substituent positions. IR identifies functional groups (e.g., amine stretches) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Chromatography : HPLC with gradient elution (e.g., acetonitrile/water) assesses purity and detects impurities .
Q. How is the biological activity of this compound evaluated in vitro?
- Methodological Answer :
- Antimicrobial Assays : Use agar diffusion (e.g., Müller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi). Dissolve the compound in ethanol or petroleum ether and measure inhibition zones .
- Enzyme Inhibition Studies : Employ fluorescence-based assays to quantify interactions with targets like RIPK1 or other kinases .
Advanced Research Questions
Q. How can factorial design be applied to study the reactivity of this compound?
- Methodological Answer :
- Variable Selection : Test factors like temperature, solvent polarity, and catalyst loading.
- Response Surface Methodology (RSM) : Optimize reaction parameters (e.g., yield, enantiomeric excess) using a central composite design .
- Data Analysis : Apply ANOVA to identify significant interactions and generate predictive models .
Q. How can contradictions in spectroscopic or bioactivity data be resolved?
- Methodological Answer :
- Cross-Validation : Repeat experiments under standardized conditions and compare results across multiple techniques (e.g., NMR, X-ray crystallography) .
- Byproduct Analysis : Use LC-MS to identify side products from competing reaction pathways .
- Theoretical Modeling : Perform DFT calculations to predict spectral profiles or docking simulations to explain bioactivity discrepancies .
Q. What computational tools are effective for modeling interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding affinities with kinase domains .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., water, lipid bilayers) using GROMACS .
- AI-Driven Optimization : Integrate COMSOL Multiphysics with machine learning to refine reaction pathways or predict toxicity .
Q. What safety protocols are critical during large-scale synthesis of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
